molecular formula C21H22N2O4 B2684890 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide CAS No. 883956-24-9

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide

Cat. No.: B2684890
CAS No.: 883956-24-9
M. Wt: 366.417
InChI Key: GRZXFCHCIRBGMQ-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is a complex organic compound with a unique structure that combines a quinoline core with a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the dimethoxyphenyl group and the propanamide side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide stands out due to its unique combination of a quinoline core and a propanamide side chain. This structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-5-18(24)22-21-19(13-10-11-16(26-3)17(12-13)27-4)20(25)14-8-6-7-9-15(14)23(21)2/h6-12H,5H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXFCHCIRBGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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